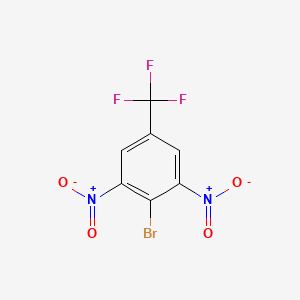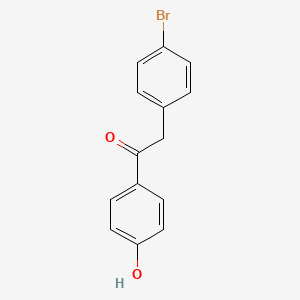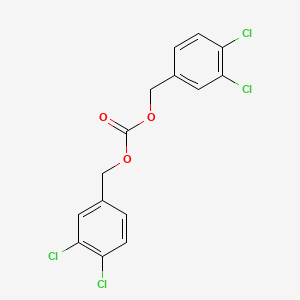
Bis(3,4-dichlorobenzyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,4-dichlorobenzyl) carbonate is an organic compound with the molecular formula C15H10Cl4O3 It is characterized by the presence of two 3,4-dichlorobenzyl groups attached to a carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,4-dichlorobenzyl) carbonate typically involves the reaction of 3,4-dichlorobenzyl alcohol with phosgene or a phosgene equivalent under controlled conditions. The reaction can be represented as follows:
2C7H6Cl2OH+COCl2→C15H10Cl4O3+2HCl
In this reaction, 3,4-dichlorobenzyl alcohol reacts with phosgene to form this compound and hydrochloric acid as a byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.
Chemical Reactions Analysis
Types of Reactions
Bis(3,4-dichlorobenzyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: Reaction with water to form 3,4-dichlorobenzyl alcohol and carbon dioxide.
Substitution: Reaction with nucleophiles to replace the carbonate group with other functional groups.
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Common nucleophiles include amines, alcohols, and thiols, often under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
Hydrolysis: 3,4-dichlorobenzyl alcohol and carbon dioxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.
Scientific Research Applications
Bis(3,4-dichlorobenzyl) carbonate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for alcohols and amines in multi-step organic synthesis.
Materials Science: Utilized in the preparation of polycarbonate resins with enhanced properties.
Pharmaceuticals: Potential use in drug formulation and delivery systems.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of Bis(3,4-dichlorobenzyl) carbonate involves its reactivity with nucleophiles and its ability to form stable carbonate linkages. The molecular targets and pathways depend on the specific application, such as protecting groups in organic synthesis or active sites in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorobenzyl) carbonate
- Bis(2,4-dichlorobenzyl) carbonate
- Bis(3,5-dichlorobenzyl) carbonate
Uniqueness
Bis(3,4-dichlorobenzyl) carbonate is unique due to the specific positioning of the chlorine atoms on the benzyl groups, which can influence its reactivity and stability compared to other similar compounds
Properties
CAS No. |
64057-76-7 |
|---|---|
Molecular Formula |
C15H10Cl4O3 |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
bis[(3,4-dichlorophenyl)methyl] carbonate |
InChI |
InChI=1S/C15H10Cl4O3/c16-11-3-1-9(5-13(11)18)7-21-15(20)22-8-10-2-4-12(17)14(19)6-10/h1-6H,7-8H2 |
InChI Key |
SXNONNFCKOTNSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1COC(=O)OCC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


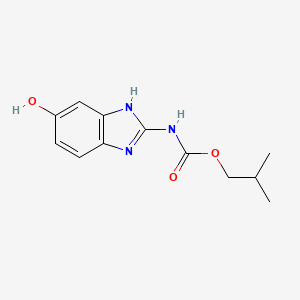
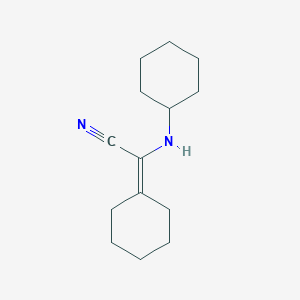
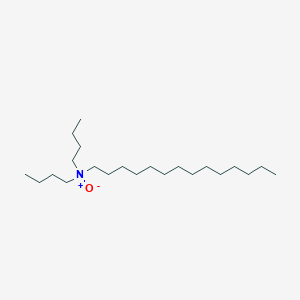
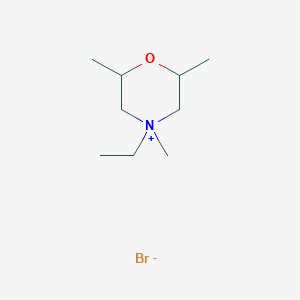
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)
![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)
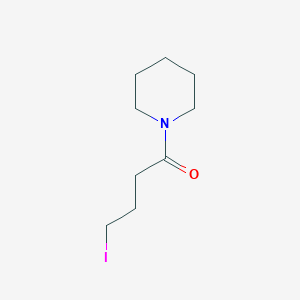
methanone](/img/structure/B14501827.png)
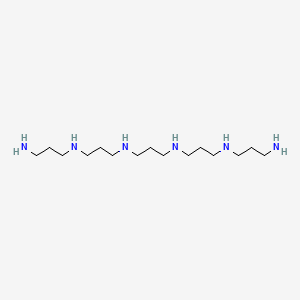
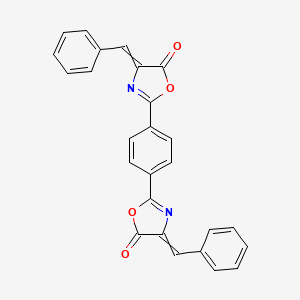
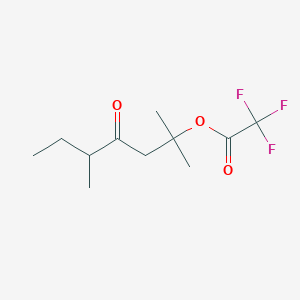
![2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate](/img/structure/B14501843.png)
